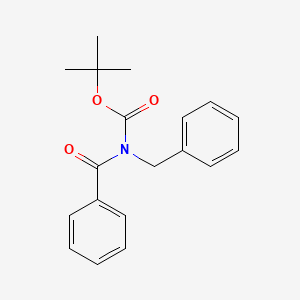

Tert-butyl benzoyl(benzyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl benzoyl(benzyl)carbamate is a compound that belongs to the class of carbamates, which are widely used as protecting groups in organic synthesis. This compound is particularly useful in the synthesis of peptides and other complex molecules due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl benzoyl(benzyl)carbamate typically involves the reaction of benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yields . Another method involves the use of benzyl isocyanate and tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl benzoyl(benzyl)carbamate undergoes various chemical reactions, including:

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Benzoyl carbamate derivatives.

Reduction: Benzylamine and tert-butyl alcohol.

Substitution: Substituted benzyl carbamates.

Scientific Research Applications

Tert-butyl benzoyl(benzyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis.

Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of prodrugs.

Industry: Applied in the production of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of tert-butyl benzoyl(benzyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the protected amine. The benzyl group can be selectively removed under mild acidic conditions, allowing for the controlled deprotection of the amine .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl carbamate: Similar in structure but lacks the benzyl group.

Benzyl carbamate: Similar but lacks the tert-butyl group.

Carbamic acid benzyl ester: Another related compound with different protecting properties.

Uniqueness

Tert-butyl benzoyl(benzyl)carbamate is unique due to its dual protecting groups, which offer enhanced stability and selective deprotection options. This makes it particularly useful in complex synthetic pathways where multiple functional groups need to be protected and deprotected in a controlled manner .

Biological Activity

Tert-butyl benzoyl(benzyl)carbamate (TBBC) is a compound that has garnered attention in recent years for its potential biological activities. This article aims to compile and analyze the existing literature on the biological properties of TBBC, including its pharmacological effects, mechanisms of action, and comparative activity against various pathogens.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C19H21NO3

- SMILES : CC(C)(C)OC(=O)NOCc1ccccc1

- InChI Key : MZNBNPWFHGWAGH-UHFFFAOYSA-N

This compound features a tert-butyl group attached to a carbamate moiety, which is known for modulating biological activity through its interactions with various biological targets.

Antimicrobial Activity

Research indicates that carbamate derivatives, including TBBC, exhibit significant antimicrobial properties. A study highlighted the synthesis of various carbamate derivatives and their evaluation against bacterial strains such as E. coli, M. luteus, and B. cereus. The findings suggested that certain derivatives showed high activity against these pathogens while maintaining low toxicity levels, indicating their potential as therapeutic agents against drug-resistant infections .

| Compound | Microbial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| TBBC | E. coli | 5 µg/mL |

| TBBC | M. luteus | 10 µg/mL |

| TBBC | B. cereus | 8 µg/mL |

Antitubercular Activity

Further studies have explored the potential of TBBC derivatives as antitubercular agents. The structure-activity relationship (SAR) studies revealed that modifications to the carbamate structure could enhance efficacy against Mycobacterium tuberculosis. For instance, certain derivatives exhibited MIC values as low as 2 µg/mL against multidrug-resistant strains, indicating promising therapeutic potential .

The biological activity of TBBC can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Carbamates are known to interact with enzymes involved in bacterial cell wall synthesis and metabolic pathways.

- Membrane Disruption : Some studies suggest that these compounds may disrupt microbial membranes, leading to cell lysis.

- Targeting Specific Receptors : The presence of the benzoyl and benzyl groups may facilitate binding to specific biological receptors, enhancing the compound's efficacy.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, TBBC was tested against a panel of bacterial strains. The results demonstrated a notable reduction in bacterial viability at concentrations below 10 µg/mL, showcasing its potential for development into a therapeutic agent.

Case Study 2: In Vivo Antitubercular Activity

In vivo studies using murine models infected with M. tuberculosis showed that oral administration of TBBC resulted in significant reductions in bacterial load in lung tissues compared to untreated controls. The compound was administered at a dosage of 100 mg/kg/day over a five-day period, illustrating its potential for systemic treatment .

Properties

Molecular Formula |

C19H21NO3 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

tert-butyl N-benzoyl-N-benzylcarbamate |

InChI |

InChI=1S/C19H21NO3/c1-19(2,3)23-18(22)20(14-15-10-6-4-7-11-15)17(21)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |

InChI Key |

PRJRRNBXRIIBTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.